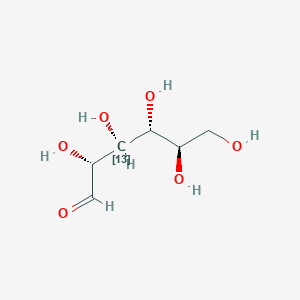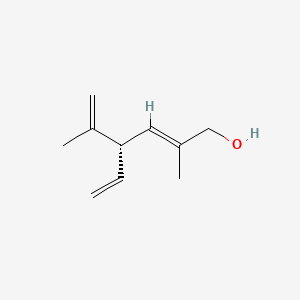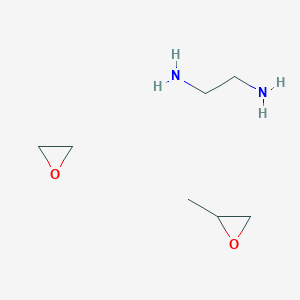
D-Allose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose (3-13C) is a simple sugar present in plants. It’s a monosaccharide that may exist in open chain or cyclic conformation if in solution . It plays a significant role in photosynthesis and is an energy source required for cellular respiration .
Synthesis Analysis
D-Glucose (3-13C) is synthesized by the process of gluconeogenesis in the liver and kidney . It’s also used as a tracer to understand the dynamics of glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .Molecular Structure Analysis
D-Glucose (3-13C) has a molecular formula of C6H12O6 . It exists in a cyclic form, containing six carbon atoms . The InChI representation of its structure isInChI=1S/C6H12O6/c7-1-3 (9)5 (11)6 (12)4 (10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i5+1 . Chemical Reactions Analysis
D-Glucose (3-13C) is involved in various metabolic pathways. It’s used in 13C metabolic flux analysis (13C-MFA), a technique for quantifying intracellular fluxes . This technique has enabled real-time in vivo investigations of metabolism central to various diseases .Physical and Chemical Properties Analysis
D-Glucose (3-13C) has a molecular weight of 181.15 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . Its exact mass and monoisotopic mass are 181.06674293 g/mol .Applications De Recherche Scientifique
Brain Metabolism Studies : D-Glucose (3-13C) has been used in cerebral metabolism studies. Localized 13C NMR spectroscopy during intravenous infusion of enriched [1‐13C]glucose in humans showed label incorporation into various brain metabolites, indicating its utility in studying brain glucose metabolism (Gruetter et al., 1994).
MRI Imaging of Glucose Metabolism : In studies involving 2-Deoxy-D-glucose (a glucose analog), 13C-labeled forms have been used to enhance MRI imaging of glucose metabolism, despite the low sensitivity of nuclear magnetic resonance for detecting these molecules (Nasrallah et al., 2013).
Real-Time Metabolic Analysis : Hyperpolarized 13C MRS has been used to observe dynamic 13C-labeling of metabolites from 13C-glucose in real time in the mouse brain, providing insights into glucose metabolism in vivo (Mishkovsky et al., 2017).
Metabolic Studies in Microorganisms : D-Glucose (3-13C) has been used in metabolic studies in microorganisms, such as Neurospora crassa, to investigate glucose metabolism pathways (Greenfield et al., 1988).
Tracing Glucose Metabolism in Humans : A gas chromatograph isotope ratio mass spectrometer has been used to trace 13C labeled glucose at very low levels of enrichment in humans, enhancing the study of glucose metabolism (Tissot et al., 1990).
Investigating Metabolic Fluxes in Human Erythrocytes : [2-13C]D-glucose was used in carbon-13 NMR spectroscopy to investigate metabolic fluxes through major pathways of glucose metabolism in human erythrocytes (Schrader et al., 1993).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Hyperpolarized 13C MRI, which uses D-Glucose (3-13C), is an emerging molecular imaging technique. It’s actively undergoing clinical translation at multiple institutions. The future directions of this technology aim to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SBSGZRAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,10-Dioxa-4-azatetracyclo[5.5.0.02,6.08,12]dodeca-1(7),2(6),4,8,11-pentaene](/img/structure/B566565.png)

![(3S,3aS,6E,9S,10Z,11aS)-6-(hydroxymethyl)-3,10-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-2-one](/img/structure/B566569.png)




![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-](/img/structure/B566585.png)


